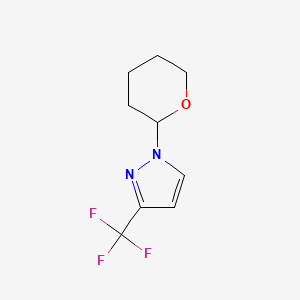![molecular formula C11H20N2O3 B15225733 tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control of reaction conditions and improved safety. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides (R-X) or acyl chlorides (RCOCl).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the formation of peptide bonds .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as a precursor in the synthesis of drugs that target specific proteins or enzymes in the body .
Industry: In the chemical industry, tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine group from nucleophilic attack. Upon deprotection, the tert-butyl group is cleaved under acidic conditions, releasing the free amine. This process is often facilitated by trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the formation of a carbamic acid intermediate that decarboxylates to yield the free amine .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl ®-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is unique due to its spirocyclic structure, which imparts additional steric hindrance and stability compared to linear carbamates like tert-butyl carbamate. The spirocyclic structure also influences its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl N-[(8R)-5-oxa-2-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
RJQWKGIMKRQSER-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCOC12CNC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


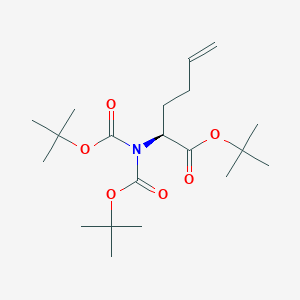
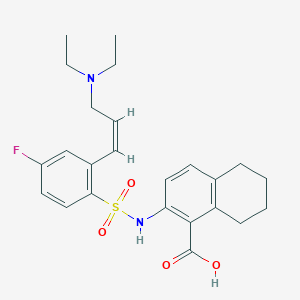

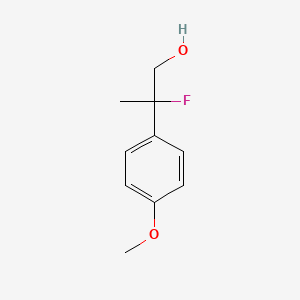
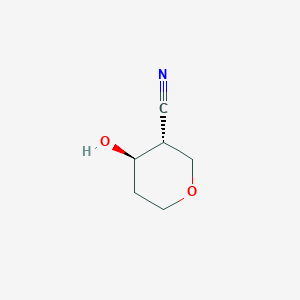

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)


![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)

